2-bromo-N-methyl-4-(trifluoromethyl)aniline
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Overview
Description
2-bromo-N-methyl-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the bromination of N-methyl-4-(trifluoromethyl)aniline. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-N-methyl-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
- 2-bromo-5-(trifluoromethyl)aniline
Uniqueness
2-bromo-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The methyl group on the nitrogen atom further differentiates it from other similar compounds, potentially affecting its reactivity and applications .
Properties
CAS No. |
1369928-69-7 |
---|---|
Molecular Formula |
C8H7BrF3N |
Molecular Weight |
254 |
Purity |
95 |
Origin of Product |
United States |
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